molecular formula C8H20Si B1293383 Tetraethylsilane CAS No. 631-36-7

Tetraethylsilane

カタログ番号 B1293383
CAS番号: 631-36-7
分子量: 144.33 g/mol
InChIキー: VCZQFJFZMMALHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetraethylsilane (TES) is a silane compound composed of four ethyl groups attached to a silicon atom. It is a colorless liquid at room temperature and has a boiling point of 146 °C. It is a volatile compound and has a strong odor, similar to that of ethanol. TES is a commonly used reagent in organic synthesis and has a wide range of applications in scientific research.

科学的研究の応用

1. Use in Silicon Carbide Film Growth

Tetraethylsilane (TES) serves as a key precursor in the growth of silicon carbide (SiC) thin films, particularly on silicon substrates. It's utilized in the chemical vapor deposition process to form carbon-free SiC films. Adjusting the TES flow rate is critical for removing excess carbon and achieving high-quality films at high temperatures (e.g., 1350°C) (Kubo et al., 2004).

2. Application in Art and Stone Conservation

This compound-based compounds, particularly when combined with silica nanoparticles and polydimethylsilane, are used in art and stone conservation. This combination enhances the durability of the silica gel phase in stone consolidants, reducing cracking during aging and drying, thereby offering better protection to cultural heritage objects (Liu et al., 2013).

3. Role in Hydrophobic Silica Aerogels

In the production of superhydrophobic silica aerogels, this compound-based aerogels demonstrate rapid gelation and impart hydrophobic properties without additional hydrophobic reagents. This property is particularly advantageous in applications where moisture resistance and low thermal conductivity are required (Nadargi et al., 2009).

4. In Chemical Vapor Deposition for Microstencils

Tetraethyl orthosilicate (TEOS) is utilized in atmospheric-pressure plasma-enhanced chemical vapor deposition for creating microstencils on polydimethylsiloxane (PDMS) substrates. This application is significant in the fabrication of miniaturized devices for biological and chemical assays (Lee & Yang, 2013).

作用機序

Target of Action

Tetraethylsilane is an organosilicon compound that primarily targets silicon and carbon atoms in its molecular structure . The primary targets of this compound are the silicon atom and the ethyl groups attached to it .

Mode of Action

The mode of action of this compound involves the initiation of its pyrolysis by Si-C bond fission to the primary reaction products, triethylsilyl (SiEt3) and ethyl radicals . In the secondary reactions of the triethylsilyl radical, at lower temperatures, the production of HSiEt2 was favored over its competing reaction channel, Si-C bond fission (producing SiEt2) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the pyrimidine metabolism reference Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway . The β-hydride elimination of ethylene is reported as the only initiation pathway in the photolytic decomposition of this compound .

Pharmacokinetics

Its physical properties such as its liquid form, a boiling point of 153-154 °c, and a density of 0761 g/mL at 25 °C suggest that it could have significant volatility and low water solubility .

Result of Action

The result of the action of this compound is the formation of triethylsilyl and ethyl radicals, which can further participate in secondary reactions . These reactions can lead to the production of various other compounds, depending on the reaction conditions .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, at lower temperatures, the production of HSiEt2 is favored, while at higher temperatures, the Si-C bond fission reaction becomes significant . Therefore, the temperature can significantly influence the action, efficacy, and stability of this compound.

Safety and Hazards

Tetraethylsilane is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation .

将来の方向性

Tetraethylsilane has significant practical applications due to its enhancement of the photoluminescence quantum yield . Its derivatives are of interest to researchers due to their complex synthesis and poorly understood structure and properties . Further studies of the electronic structure and chemical interactions in silicon compounds with different functional groups are ongoing .

特性

IUPAC Name

tetraethylsilane
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InChI

InChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQFJFZMMALHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060891
Record name Silane, tetraethyl-
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Molecular Weight

144.33 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetraethylsilane
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Vapor Pressure

5.0 [mmHg]
Record name Tetraethylsilane
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CAS RN

631-36-7
Record name Tetraethylsilane
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Synthesis routes and methods I

Procedure details

In a reactor were placed bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.05 mmol), allyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 80° C. in a nitrogen atmosphere, triethylsilane (Et3SiH)(5 mmol) was added thereto over one hour, and a reaction was conducted at 80° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that allyltriethylsilane was produced in a yield of 54% and tetraethylsilane was by-produced in a yield of 5%.
[Compound]
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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20 mmol
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Type
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Reaction Step Six
Yield
5%

Synthesis routes and methods II

Procedure details

In a reactor were placed triethylsilane (Et3SiH) (5 mmol), di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml), and a reaction was conducted at 40° C. in a nitrogen atmosphere for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 20%, and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 9% and 14%, respectively.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

In a reactor were placed di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 40° C. in a nitrogen atmosphere, triethylsilane (Et3SiH) (5 mmol) was added thereto over one hour, and a reaction was carried out at 40° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 36% and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 7% and 12%, respectively.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylsilane
Reactant of Route 2
Reactant of Route 2
Tetraethylsilane
Reactant of Route 3
Tetraethylsilane
Reactant of Route 4
Tetraethylsilane
Reactant of Route 5
Tetraethylsilane
Reactant of Route 6
Tetraethylsilane

Q & A

Q1: What is the molecular formula and weight of tetraethylsilane?

A1: this compound has a molecular formula of Si(C₂H₅)₄ and a molecular weight of 144.33 g/mol. []

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: Several spectroscopic techniques can be used, including:

  • NMR Spectroscopy: Provides information about the structure and environment of hydrogen atoms in the molecule. For instance, an exact solution of the spin Hamiltonian for the ethyl group in this compound was calculated and compared with its experimental NMR spectra. []
  • Infrared Spectroscopy (IR): Helps identify functional groups and chemical bonds present in the molecule. [, ]
  • Raman Spectroscopy: Complementary to IR, provides information about molecular vibrations and rotations. []
  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of silicon and carbon in the molecule and derived materials like a-SiC:H films. []
  • Photoelectron Spectroscopy: Useful for studying the electronic structure of this compound. []

Q3: What are the primary decomposition pathways of this compound at high temperatures?

A3: Thermal decomposition of this compound, investigated up to 1330 K using flash pyrolysis coupled with vacuum ultraviolet photoionization mass spectrometry, revealed two main pathways:

  1. Si-C bond fission: This is the dominant pathway, leading to the formation of triethylsilyl (SiEt3) and ethyl radicals. []
  2. β-Hydride elimination: This pathway becomes significant at lower temperatures and involves the loss of a hydrogen atom from the beta carbon, producing HSiEt2. []

Q4: How does the temperature influence the competition between β-hydride elimination and Si-C bond fission in this compound decomposition?

A4: At lower temperatures, β-hydride elimination is favored, leading to the formation of HSiEt2. As the temperature increases, Si-C bond fission becomes the dominant pathway, producing SiEt3 and ethyl radicals. []

Q5: What are some secondary reaction products observed during this compound pyrolysis and their proposed formation mechanisms?

A5: Secondary reactions, particularly those involving the triethylsilyl radical, yield products like:

  • EtHSi═CH2 (m/z = 72): Formed through further decomposition of the primary products. []
  • H2SiEt (m/z = 59) and SiH3 (m/z = 31): Formed through various rearrangement and decomposition reactions involving the primary products. []

Q6: How does this compound cation dissociate in a low-pressure environment?

A6: Zero-pressure thermal-radiation-induced dissociation (ZTRID) studies of this compound cations in a FT-ICR mass spectrometer revealed that they dissociate by cleaving an ethyl group from the silicon. This process occurs on a time scale of seconds and is strongly temperature-dependent. []

Q7: What are some applications of this compound in materials science?

A7: this compound serves as a precursor for:

  • Silicon Carbide (SiC) Thin Films: It acts as a safe organosilane source for depositing SiC films on Si(111) substrates via chemical vapor deposition (CVD). [, , , ]
  • Amorphous Hydrogenated Silicon Carbide (a-SiC:H) Films: Used as a single-source precursor in remote hydrogen microwave plasma CVD for producing a-SiC:H films. []
  • Silicon Nanocrystals: this compound, alongside trioctylamine, can be used to synthesize oxidation-resistant Si nanocrystals through thermal or gold-induced decomposition. []

Q8: How does this compound contribute to the growth of high-quality SiC films?

A8: The use of this compound in SiC film growth requires careful control of process parameters:

  • Carbon Control: The high C/Si ratio in this compound necessitates controlling its flow rate during CVD to prevent excess carbon incorporation in the SiC film. [, ]
  • Void Prevention: Adjusting the flow rate and heating time of this compound helps prevent void formation at the SiC/Si interface, leading to smoother and higher-quality films. []

Q9: Can this compound be used to create silicon-rich SiC films?

A9: Yes, this compound decomposition at 900-1000°C produces silicon-rich SiC materials with a silicon content greater than 60%. Further enrichment can be achieved by introducing small amounts of silane during the process. []

Q10: What role does this compound play in the development of fiber optic sensors?

A10: this compound, in conjunction with phenyltriethoxysilane, is used to create hybrid phenyl-silica xerogel films. These films, when affixed to optical fibers, function as sensing elements for detecting n-hexane. []

Q11: How is computational chemistry used to understand this compound properties?

A11:

  • Density Functional Theory (DFT): DFT calculations help model the electronic structure of this compound and understand its bonding characteristics. [, ]
  • Transition State Theory: Used in conjunction with DFT to investigate the kinetics and mechanisms of this compound decomposition, specifically the competition between β-hydride elimination and bond homolysis. []
  • Molecular Dynamics Simulations: Employed to study the behavior of this compound in various environments, such as its interaction with other molecules in binary mixtures. []

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